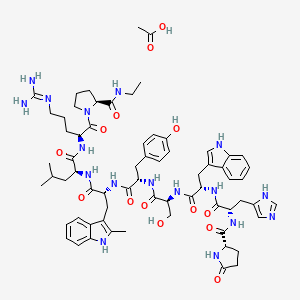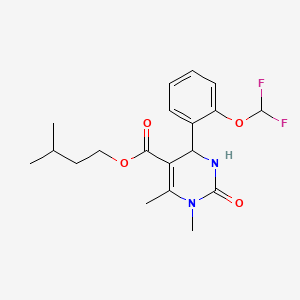
N-Acetoxy-N-((4-bromobenzyl)oxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetoxy-N-((4-bromobenzyl)oxy)benzamide: is an organic compound with the molecular formula C16H14BrNO4 It is characterized by the presence of an acetoxy group, a bromobenzyl group, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetoxy-N-((4-bromobenzyl)oxy)benzamide typically involves the reaction of 4-bromobenzyl alcohol with benzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions: N-Acetoxy-N-((4-bromobenzyl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
N-Acetoxy-N-((4-bromobenzyl)oxy)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of N-Acetoxy-N-((4-bromobenzyl)oxy)benzamide involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The bromobenzyl group can interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
- N-Acetoxy-N-(4-chlorobenzyl)oxy)benzamide
- N-Acetoxy-N-(4-fluorobenzyl)oxy)benzamide
- N-Acetoxy-N-(4-methylbenzyl)oxy)benzamide
Comparison: N-Acetoxy-N-((4-bromobenzyl)oxy)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides distinct electronic and steric effects, potentially leading to different chemical and biological properties.
特性
CAS番号 |
139259-97-5 |
|---|---|
分子式 |
C16H14BrNO4 |
分子量 |
364.19 g/mol |
IUPAC名 |
[benzoyl-[(4-bromophenyl)methoxy]amino] acetate |
InChI |
InChI=1S/C16H14BrNO4/c1-12(19)22-18(16(20)14-5-3-2-4-6-14)21-11-13-7-9-15(17)10-8-13/h2-10H,11H2,1H3 |
InChIキー |
FERCVPNOSFSLFX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)ON(C(=O)C1=CC=CC=C1)OCC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















